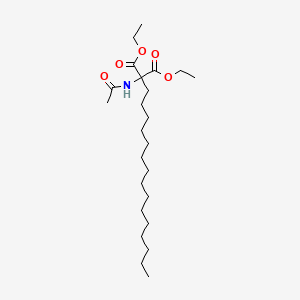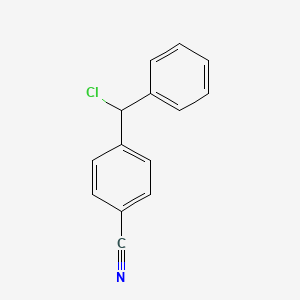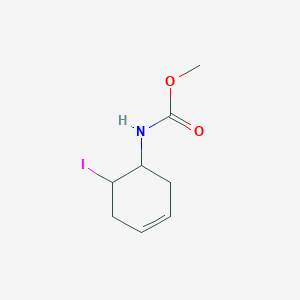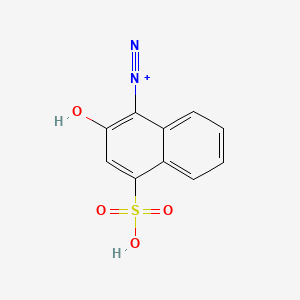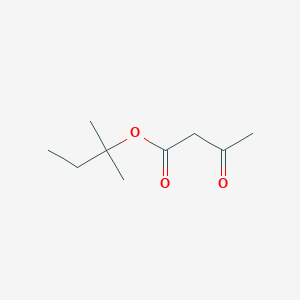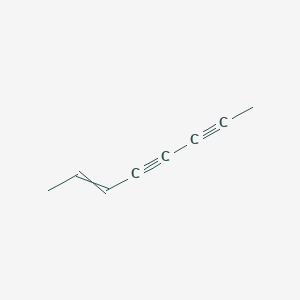
Oct-2-ene-4,6-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-2-ene-4,6-diyne: is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This unique combination of unsaturation makes it a valuable compound in various chemical reactions and applications. The compound’s structure can be represented as CH₃-CH=CH-C≡C-C≡C-CH₃, indicating the presence of a double bond at the second carbon and triple bonds at the fourth and sixth carbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Gold-Catalyzed Spirocyclization: One of the methods for synthesizing compounds similar to Oct-2-ene-4,6-diyne involves gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This method relies on the catalytic activity of gold to facilitate the cyclization process, resulting in the formation of complex spirocyclic structures.
Gold-Catalyzed Diyne-Ene Annulation: Another synthetic route involves the gold-catalyzed diyne-ene annulation, which produces polysubstituted benzenes through a formal [3+3] cyclization approach
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oct-2-ene-4,6-diyne can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the triple bonds into double or single bonds. Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions. Halogenation using bromine (Br₂) or chlorine (Cl₂) is a common example.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: Br₂, Cl₂, and other halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Oct-2-ene-4,6-diyne is used as a building block in organic synthesis, enabling the construction of complex molecular architectures
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. The presence of multiple reactive sites allows for the design of molecules with specific biological targets.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo polymerization reactions makes it valuable in the development of high-performance materials with unique properties.
Mécanisme D'action
The mechanism of action of Oct-2-ene-4,6-diyne involves its ability to undergo cyclization reactions, leading to the formation of reactive intermediates. For example, the Bergman cyclization of enediynes generates a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, leading to strand cleavage . This mechanism is exploited in the design of anticancer agents that target rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Hex-2-yne-4,6-diyne: Similar to Oct-2-ene-4,6-diyne, this compound contains triple bonds at the second and fourth positions.
Dec-2-ene-4,6-diyne: This compound has a longer carbon chain but shares the same pattern of unsaturation.
But-2-yne-1,4-diyne: A shorter chain compound with triple bonds at the first and fourth positions.
Uniqueness: this compound is unique due to its specific combination of double and triple bonds, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions, including cyclization and polymerization, makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
22644-47-9 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
oct-2-en-4,6-diyne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3,5H,1-2H3 |
Clé InChI |
IVHNBFKYSOAWDD-UHFFFAOYSA-N |
SMILES canonique |
CC=CC#CC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




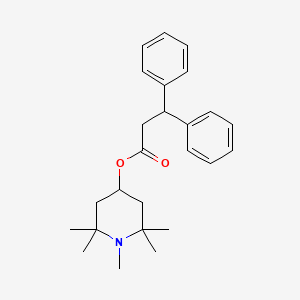
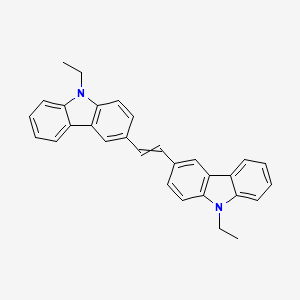
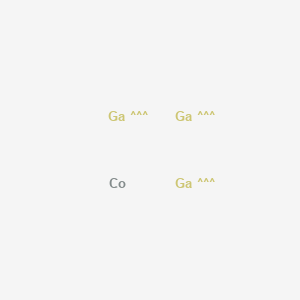
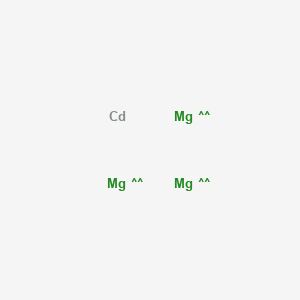
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
